molecular formula C44H62N4O4S2 B304574 N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide

N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide

Cat. No. B304574
M. Wt: 775.1 g/mol
InChI Key: PRXHPMMTOBALCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide, commonly known as DCB-M, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCB-M is a member of the sulfonamide family of compounds and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DCB-M is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DCB-M has been found to exhibit significant inhibitory effects on the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been found to exhibit significant binding affinity for certain receptors, such as the adenosine A2A receptor.
Biochemical and Physiological Effects:
DCB-M has been found to exhibit unique biochemical and physiological effects. It has been found to exhibit significant inhibitory effects on the activity of certain enzymes, which may have potential applications in the development of new drugs for the treatment of various diseases. DCB-M has also been found to exhibit significant binding affinity for certain receptors, which may have potential applications in the development of new drugs for the treatment of various disorders.

Advantages and Limitations for Lab Experiments

DCB-M has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized using a multi-step process. DCB-M is also highly soluble in a wide range of solvents, which makes it easy to work with in lab experiments. However, DCB-M also has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in some research projects. It is also a highly potent compound, which may require careful handling and storage.

Future Directions

There are several future directions for research on DCB-M. One potential direction is the development of new drugs based on the unique biochemical and physiological effects of DCB-M. Another potential direction is the study of the mechanism of action of DCB-M, which may provide insights into the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the advantages and limitations of DCB-M for use in lab experiments.

Synthesis Methods

DCB-M can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method involves the reaction of 4-methylbenzenesulfonyl chloride with decylamine to form N-decyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 4,5-dicyano-2-(decylsulfamoylmethyl)benzyl chloride to form DCB-M.

Scientific Research Applications

DCB-M has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant potential in the field of medicinal chemistry, especially in the development of new drugs for the treatment of various diseases. DCB-M has also been studied for its potential applications in the field of biochemistry, where it has been found to exhibit unique biochemical effects.

properties

Product Name

N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide

Molecular Formula

C44H62N4O4S2

Molecular Weight

775.1 g/mol

IUPAC Name

N-decyl-N-[[4,5-dicyano-2-[[decyl-(4-methylphenyl)sulfonylamino]methyl]phenyl]methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C44H62N4O4S2/c1-5-7-9-11-13-15-17-19-29-47(53(49,50)43-25-21-37(3)22-26-43)35-41-31-39(33-45)40(34-46)32-42(41)36-48(30-20-18-16-14-12-10-8-6-2)54(51,52)44-27-23-38(4)24-28-44/h21-28,31-32H,5-20,29-30,35-36H2,1-4H3

InChI Key

PRXHPMMTOBALCK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCN(CC1=C(C=C(C(=C1)C#N)C#N)CN(CCCCCCCCCC)S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCCCCCCCN(CC1=CC(=C(C=C1CN(CCCCCCCCCC)S(=O)(=O)C2=CC=C(C=C2)C)C#N)C#N)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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